molecular formula C7H7Cl2NO B2446229 2,6-Dichloro-3-methoxyaniline CAS No. 55285-43-3

2,6-Dichloro-3-methoxyaniline

Cat. No. B2446229
CAS RN: 55285-43-3
M. Wt: 192.04
InChI Key: HAIBRTRWRXXIDR-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methoxyaniline is a chemical compound with the molecular formula C7H7Cl2NO. It is used as a reactant in the preparation of dual inhibitors of CK2 and Pim kinases with antiproliferative activity against cancer cells .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3-methoxyaniline is characterized by the presence of two chlorine atoms, one methoxy group, and one amine group attached to a benzene ring . The InChI code for this compound is 1S/C7H7Cl2NO/c1-11-5-3-2-4 (8)7 (10)6 (5)9/h2-3H,10H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloro-3-methoxyaniline include a molecular weight of 192.04, a predicted density of 1.375±0.06 g/cm3, and a predicted boiling point of 269.7±35.0 °C .

Scientific Research Applications

Polymerization and Polymer Characterization

2,6-Dichloro-3-methoxyaniline has applications in the field of polymer science. Studies have explored the aqueous polymerization of related compounds like 3-methoxyaniline using various oxidants. The polymerization process, its rate, and the molecular weight of the resulting polymer have been of interest, with research focusing on factors like hydrochloric acid concentration, reaction temperature, and oxidant concentration. The electrical conductivity and dielectric properties of these polymers have also been a topic of investigation (Sayyah, El-Salam, & Bahgat, 2002).

Environmental Impact and Soil Metabolism

Research has been conducted on the metabolism of similar compounds in soil, such as 3-chloro-4-methoxyaniline. The breakdown of these compounds in soil, potentially through a free radical mechanism, is an important area of study, especially concerning environmental pollution and degradation of herbicides (Briggs & Ogilvie, 1971).

Synthesis and Chemical Transformations

The synthesis of various derivatives of methoxyanilines, including 2-methoxyaniline and 3,5-dichloroaniline, has been explored. Research in this area has focused on methods to produce aminobenzenesulphonic acids and other derivatives, examining aspects like reaction conditions, yields, and product characterization (Kapoor, Kapoor, & Singh, 2010).

Wastewater Treatment and Toxicity Reduction

Studies have also been conducted on methods for treating wastewater containing compounds like methoxyanilines. Fenton-like oxidation processes have been evaluated for their effectiveness in degrading methoxyanilines and reducing their toxicity and carcinogenic properties, crucial for protecting aquatic life and public health (Chaturvedi & Katoch, 2020).

Electrical and Electrochromic Properties

The electrical, electrochromic, and photoelectrochemical properties of polymers derived from methoxyaniline compounds, such as poly(o-methoxyaniline), have been investigated. These studies have looked into aspects like optical contrast, photocurrent generation, and the impact of doping with different acids, which are relevant for potential applications in electronics and materials science (Gazotti, Faez, & Paoli, 1996).

Safety and Hazards

2,6-Dichloro-3-methoxyaniline is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

2,6-dichloro-3-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIBRTRWRXXIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-methoxyaniline

Synthesis routes and methods I

Procedure details

To a solution of 2,4-dichloro-3-aminophenol hydrochloride (GLSynthesis, 7.70 g, 35.9 mmol, 1.0 eq.) in acetone is added powdered potassium hydroxide 85% (9.48 g, 143.6 mmol, 4.0 eq.) in small portions. Then, dimethyl sulfate (5.13 ml, 53.9 mmol, 1.5 eq.) is added at such a rate that the internal temperature does not rise above 30° C. After 1 h stirring at room temperature water (50 ml) is added and stirring is continued for another hour. The solvent is evaporated and the residue is distributed between ethyl acetate (150 ml) and water (100 ml). The organic layer is isolated, dried over Na2SO4 and evaporated to give a yellow oil. Kugelrohr distillation affords the desired product as a colorless oil: b.p. 150° C./0.3 mbar, HPLC: tR=5.61 min (purity: 90%, gradient A), 400 MHz 1H-NMR (CDCl3) δ: 3.87 (s, 3H, OMe), 4.49 (br s, 2H, NH2), 6.30 (d, 1H, Ar—H4), 7.11 (d, 1H, Ar—H5).
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
9.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1,3-dichloro-4-methoxy-2-nitro-benzene (550 mg, 2.5 mmol, 1.0 eq) in EtOAc (20 mL) was added Pd/C (10% Pd, 50 mg) and the reaction was stirred under a hydrogen atmosphere overnight. The catalyst was removed by filtration and the filtrate was evaporated in vacuo to give the title compound (500 mg, 100%).
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Yield
100%

Synthesis routes and methods III

Procedure details

A solution of 62.4 g of 2,4-dichloro-3-nitroanisole in 750 ml of ethanol is treated with 19 g of Raney-nickel and hydrogenated for 8 hours. The obtained solution is filtered and evaporated in vacuo. The residue is taken up in methylene chloride and the solution is washed with a dilute sodium carbonate solution. After drying the organic phase over sodium sulfate and evaporating in vacuo, there is obtained 2,6-dichloro-3-methoxyaniline of boiling point 84° (0.1 Torr).
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
catalyst
Reaction Step One

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